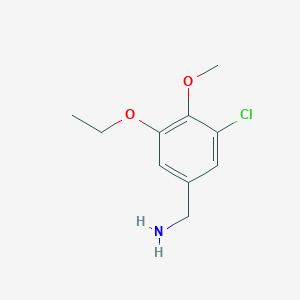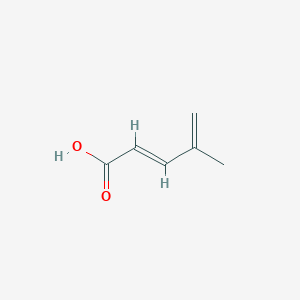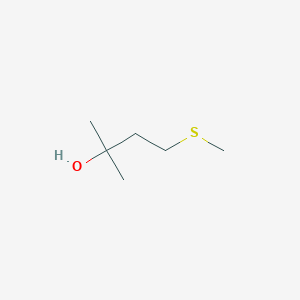
1,1-Dimethoxybut-3-en-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dimethoxybut-3-en-2-ol is an organic compound with the molecular formula C6H12O3 It is a hydroxyacetal, which means it contains both hydroxyl and acetal functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,1-Dimethoxybut-3-en-2-ol can be synthesized through several methods. One common approach involves the reaction of propargyl bromide with trimethyl orthoformate in the presence of a base such as sodium hydroxide. The reaction is typically carried out at low temperatures to ensure high yields and selectivity .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of catalytic processes to enhance efficiency and reduce costs. Enzymatic resolution is one such method, where lipases are used to selectively acylate or hydrolyze the compound, providing high enantiomeric purity .
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Dimethoxybut-3-en-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Acidic or basic catalysts can facilitate substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include aldehydes, ketones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1,1-Dimethoxybut-3-en-2-ol has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a building block for pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1,1-dimethoxybut-3-en-2-ol involves its interaction with various molecular targets and pathways. For example, in enzymatic reactions, the compound can act as a substrate for lipases, leading to selective acylation or hydrolysis. The presence of both hydroxyl and acetal groups allows it to participate in a wide range of chemical transformations, making it a versatile intermediate in organic synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1-Dimethoxypent-4-en-2-ol: Similar in structure but with an additional carbon atom, leading to different reactivity and applications.
(2E)-1,4-Dimethoxybut-2-en-1-yl acetate: An olefinic compound with similar functional groups but different reactivity due to the presence of an acetate group.
Uniqueness
1,1-Dimethoxybut-3-en-2-ol is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions.
Propriétés
Formule moléculaire |
C6H12O3 |
|---|---|
Poids moléculaire |
132.16 g/mol |
Nom IUPAC |
1,1-dimethoxybut-3-en-2-ol |
InChI |
InChI=1S/C6H12O3/c1-4-5(7)6(8-2)9-3/h4-7H,1H2,2-3H3 |
Clé InChI |
KJOFBUHHSFLXAJ-UHFFFAOYSA-N |
SMILES canonique |
COC(C(C=C)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















